4-Azaspiro[2.4]heptane hydrochloride
Overview
Description
4-Azaspiro[2.4]heptane hydrochloride is a chemical compound with the molecular formula C6H12ClN . It has a molecular weight of 133.62 .
Synthesis Analysis
The synthesis of this compound has been described in a paper titled "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines" . The paper provides a detailed scheme and analytical data for the synthesis of this compound .Molecular Structure Analysis
The linear formula of this compound is C6H12ClN . The molecular structure can be represented by the SMILES notation: C1CNC2(C1)CC2.[H]Cl .Scientific Research Applications
Diversity in Organic Synthesis
4-Azaspiro[2.4]heptane hydrochloride is utilized in the diversity-oriented synthesis of azaspirocycles. These compounds have applications in drug discovery due to their relevance as functionalized pyrrolidines, piperidines, and azepines (Wipf, Stephenson, & Walczak, 2004).
Chemical Property Modification
Studies have shown that introducing a spirocyclic center to compounds like azaspiro[2.4]heptanes can impact their physicochemical properties, such as lipophilicity, which is crucial in medicinal chemistry (Degorce, Bodnarchuk, & Scott, 2019).
Antibacterial Agents
This compound derivatives have been synthesized for potential use as antibacterial agents. Their stereochemical structure-activity relationships are key in determining their potency against various bacteria (Kimura et al., 1994).
Enzyme Inhibition
Polyhydroxy derivatives of 4-azaspiro[2.4]heptane have been evaluated for their ability to inhibit glycosidases. This is significant for developing inhibitors of specific enzymes like α-L-fucosidase (Laroche et al., 2006).
Amino Acid Synthesis
The compound has been used in the synthesis of novel amino acids, contributing to the field of chemistry, biochemistry, and drug design through the creation of sterically constrained amino acids (Radchenko, Grygorenko, & Komarov, 2010).
Dopamine Receptor Antagonists
4-Azaspiro[2.4]heptane derivatives have been identified as potent and selective dopamine D3 receptor antagonists, important in the development of neuropsychiatric disorder treatments (Micheli et al., 2016).
properties
IUPAC Name |
4-azaspiro[2.4]heptane;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6(3-4-6)7-5-1;/h7H,1-5H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYDZIKCDHPPKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)NC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1414885-17-8 | |
Record name | 4-Azaspiro[2.4]heptane, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414885-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-azaspiro[2.4]heptane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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